REACTION_CXSMILES
|
[ClH:1].[NH:2]1[CH:6]=[C:5]([C:7]2C3C(=CC=CC=3)C(=O)O[C:8]=2[CH:18]([NH:20][C:21]2C3SC=CC=3N=C[N:26]=2)C)C=N1.Cl.[NH2:31][CH:32]([C:34]1[O:35][C:36](=[O:50])[C:37]2[C:42]([C:43]=1[C:44]1[CH:49]=[CH:48][CH:47]=[CH:46][CH:45]=1)=[CH:41][CH:40]=[CH:39][CH:38]=2)[CH3:33]>>[ClH:1].[NH2:31][CH:32]([C:34]1[O:35][C:36](=[O:50])[C:37]2[C:42]([C:43]=1[C:44]1[CH:49]=[CH:48][CH:47]=[CH:46][CH:45]=1)=[CH:41][CH:40]=[CH:39][CH:38]=2)[CH3:33].[Cl:1][C:18]1[C:8]2=[CH:7][CH:5]=[CH:6][N:2]2[N:26]=[CH:21][N:20]=1.[C:44]1([C:43]2[C:42]3[C:37](=[CH:38][CH:39]=[CH:40][CH:41]=3)[C:36](=[O:50])[O:35][C:34]=2[CH:32]([NH:31][C:18]2[C:8]3=[CH:7][CH:5]=[CH:6][N:2]3[N:26]=[CH:21][N:20]=2)[CH3:33])[CH:49]=[CH:48][CH:47]=[CH:46][CH:45]=1 |f:0.1,2.3,4.5|
|
Name
|
Intermediate E2
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl.NC(C)C=1OC(C2=CC=CC=C2C1C1=CC=CC=C1)=O
|
Name
|
compound
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl.N1N=CC(=C1)C1=C(OC(C2=CC=CC=C12)=O)C(C)NC=1C2=C(N=CN1)C=CS2
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
Cl.NC(C)C=1OC(C2=CC=CC=C2C1C1=CC=CC=C1)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 0.166 mmol | |
AMOUNT: MASS | 50 mg |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=NC=NN2C1=CC=C2
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 0.232 mmol | |
AMOUNT: MASS | 35.6 mg |
Name
|
|
Type
|
product
|
Smiles
|
C1(=CC=CC=C1)C1=C(OC(C2=CC=CC=C12)=O)C(C)NC1=NC=NN2C1=CC=C2
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 50.3 mg | |
YIELD: PERCENTYIELD | 79% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |